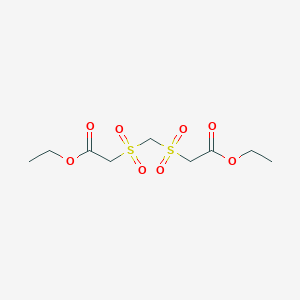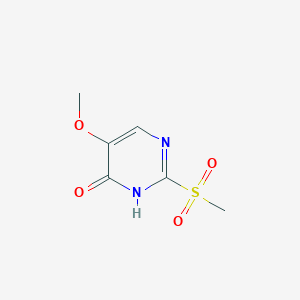
Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester is a complex organic compound with the molecular formula C9H16O8S2 and a molecular weight of 316.351 g/mol . This compound is known for its unique structure, which includes both ester and sulfonyl functional groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
. The reaction conditions often include:
Reactants: Carboxylic acid and ethanol
Catalyst: Acid catalyst such as sulfuric acid (H2SO4) or tosic acid (TsOH)
Reaction Conditions: The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester may involve more advanced techniques to ensure high yield and purity. These methods can include continuous flow reactors and the use of more efficient catalysts to optimize the reaction conditions.
化学反应分析
Types of Reactions
Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides.
科学研究应用
Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester involves its interaction with various molecular targets and pathways. The ester and sulfonyl groups can participate in a range of chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biochemical assays or pharmaceutical applications.
相似化合物的比较
Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester can be compared with other similar compounds, such as:
- Decylsulfanyl-acetic acid ethyl ester
- Acetic acid decylcarbamoyl-phenyl-methyl ester
- Acetic acid benzylcarbamoyl-phenyl-methyl ester
These compounds share similar functional groups but differ in their specific structures and reactivities
属性
CAS 编号 |
27230-18-8 |
|---|---|
分子式 |
C9H16O8S2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonylmethylsulfonyl]acetate |
InChI |
InChI=1S/C9H16O8S2/c1-3-16-8(10)5-18(12,13)7-19(14,15)6-9(11)17-4-2/h3-7H2,1-2H3 |
InChI 键 |
NGFWBJGIKDEXAF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CS(=O)(=O)CS(=O)(=O)CC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11972391.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972399.png)
![7-(4-Bromophenyl)-6-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11972405.png)
![2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11972411.png)
![Allyl (2E)-2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972414.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide](/img/structure/B11972417.png)
![(5E)-5-benzylidene-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11972422.png)
![(1E)-1-[(4-methylphenyl)sulfonyl]-1-(phenylhydrazono)-2-propanone](/img/structure/B11972424.png)
![3-(4-chlorophenyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11972433.png)
![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B11972462.png)
![4-{[(E)-(3-Nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972470.png)
